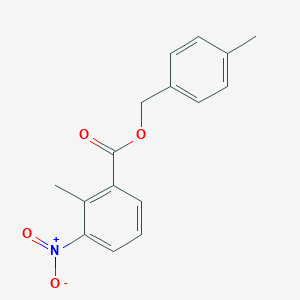

4-Methylbenzyl 3-nitro-2-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO4 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

(4-methylphenyl)methyl 2-methyl-3-nitrobenzoate |

InChI |

InChI=1S/C16H15NO4/c1-11-6-8-13(9-7-11)10-21-16(18)14-4-3-5-15(12(14)2)17(19)20/h3-9H,10H2,1-2H3 |

InChI Key |

GXNDBTYFQUVELI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Regioselectivity in the Preparation of 4 Methylbenzyl 3 Nitro 2 Methylbenzoate

Direct Esterification and Condensation Strategies for 4-Methylbenzyl 3-nitro-2-methylbenzoate Synthesis

The most straightforward approach to synthesizing this compound is through the direct esterification of 3-nitro-2-methylbenzoic acid with 4-methylbenzyl alcohol. This method, a variation of the classic Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Preparation

Achieving high yield and purity in the synthesis of this compound necessitates the careful optimization of several reaction parameters. Key factors that influence the outcome of the esterification include temperature, reaction time, and the choice of catalyst. For instance, in related esterifications of substituted benzoic acids, microwave-assisted synthesis under sealed-vessel conditions has been shown to significantly reduce reaction times and improve yields. academicpublishers.orgusm.my

The equilibrium nature of Fischer esterification can be a limiting factor. To drive the reaction towards the product, it is common to either use an excess of one of the reactants (typically the more volatile one) or to remove the water formed during the reaction. In the synthesis of similar esters, adding a catalytic amount of a strong acid like sulfuric acid at intervals can help to overcome the equilibrium limitations. researchgate.net The choice of solvent also plays a crucial role, with primary alcohols like butanol sometimes providing higher yields compared to more branched alcohols. usm.my

Table 1: Parameters for Optimization of Esterification Reactions

| Parameter | Influence on Reaction | Typical Optimization Strategy |

| Temperature | Affects reaction rate and equilibrium position. Higher temperatures can lead to side reactions. | Systematic variation to find the optimal balance between reaction rate and product stability. |

| Reaction Time | Insufficient time leads to incomplete conversion, while prolonged time can promote side reactions. | Monitoring the reaction progress using techniques like TLC or HPLC to determine the point of maximum yield. |

| Catalyst Loading | Affects the reaction rate. Excessive amounts can lead to purification challenges. | Varying the molar percentage of the catalyst to achieve a high reaction rate with minimal catalyst usage. |

| Solvent | Can influence the solubility of reactants and the position of the equilibrium. | Screening of different solvents to find one that provides the best combination of solubility and reaction performance. |

| Water Removal | Shifts the equilibrium towards the product side, increasing the yield. | Use of a Dean-Stark apparatus, molecular sieves, or azeotropic distillation. |

Exploration of Catalytic Approaches in Ester Synthesis, including Solid Acids and Ionic Liquids

To address the environmental and practical drawbacks of traditional mineral acid catalysts like sulfuric acid, research has focused on developing more sustainable alternatives such as solid acids and ionic liquids.

Solid Acids: Heterogeneous solid acid catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Zirconium-based solid acids, for example, have been successfully employed in the esterification of various benzoic acids with methanol (B129727). nih.govacs.org These catalysts can function without the need for additional Brønsted acids.

Ionic Liquids (ILs): Ionic liquids, particularly Brønsted acidic ionic liquids (BAILs), have emerged as promising catalysts and reaction media for esterification. researchinschools.orgresearchgate.net They possess negligible vapor pressure, high thermal stability, and can be designed to be immiscible with the reaction products, facilitating easy separation and recycling. researchinschools.orgresearchgate.net For example, sulfonic acid functionalized ionic liquids have demonstrated high catalytic activity in the esterification of fatty acids. nih.gov The use of ILs can lead to excellent conversion rates and selectivities, and in some cases, the ester product can be easily recovered due to its immiscibility with the ionic liquid. researchgate.net

Alternative Synthetic Routes and Precursor Utilization for this compound

Alternative synthetic strategies for this compound often involve multi-step sequences that allow for greater control over the introduction of the various functional groups.

Multi-step Synthetic Sequences Incorporating Nitro Group Introduction and Esterification

A common multi-step approach involves the synthesis of the substituted benzoic acid precursor followed by the esterification step. For 3-nitro-2-methylbenzoic acid, one route starts with the nitration of a suitable precursor. For example, the nitration of methyl benzoate (B1203000) followed by hydrolysis is a known method to produce m-nitrobenzoic acid. orgsyn.orgorgsyn.org A similar strategy could be adapted for a methyl-substituted benzoate.

Another pathway begins with the esterification of a more readily available starting material, followed by nitration. For instance, 2-methylbenzoic acid could be esterified with 4-methylbenzyl alcohol first, and the resulting ester could then be subjected to nitration. The directing effects of the existing substituents would need to be carefully considered to achieve the desired 3-nitro isomer.

Strategies for Ortho-Methyl and Meta-Nitro Functionalization

The specific substitution pattern of 3-nitro-2-methylbenzoic acid, with a methyl group at the ortho position and a nitro group at the meta position relative to the carboxylic acid, is a result of the directing effects of the substituents during electrophilic aromatic substitution.

The carboxylic acid group is a meta-directing and deactivating group. Therefore, direct nitration of benzoic acid predominantly yields the meta-nitro isomer. wikipedia.org Similarly, if starting with toluene (methylbenzene), the methyl group is an ortho, para-director. Nitration of toluene would yield a mixture of ortho- and para-nitrotoluene. Subsequent oxidation of the methyl group to a carboxylic acid would then provide the corresponding nitrobenzoic acid. To achieve the 2-methyl-3-nitro substitution pattern, a more controlled synthetic sequence is necessary, often involving the protection of certain positions or the use of specific catalysts to influence the regioselectivity.

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry principles can be applied.

The use of heterogeneous solid acid catalysts and recyclable ionic liquids, as discussed in section 2.1.2, aligns with the principle of catalysis, which is preferable to stoichiometric reagents. researchinschools.orgresearchgate.net These catalysts can often be recovered and reused, minimizing waste.

Solvent selection is another critical aspect of green chemistry. Traditional esterification reactions often use hazardous and volatile organic solvents. The development of solvent-free reaction conditions or the use of greener solvents like acetonitrile in modified Steglich esterifications represents a significant improvement. jove.com

Furthermore, enzymatic synthesis of esters using lipases is a well-established green alternative to chemical catalysis. researchgate.netbenthamdirect.com Enzymatic reactions are highly selective, occur under mild conditions, and are environmentally benign. researchgate.netbenthamdirect.com While the specific application to this compound may require further research, it represents a promising avenue for a more sustainable synthesis.

Table 2: Application of Green Chemistry Principles in Ester Synthesis

| Green Chemistry Principle | Application in Ester Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents, such as replacing mineral acids with solid acids or ionic liquids. researchinschools.orgresearchgate.net |

| Designing Safer Chemicals | Synthesizing products with reduced toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Using greener solvents like water or acetonitrile, or conducting reactions under solvent-free conditions. jove.com |

| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. academicpublishers.orgusm.my |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing catalytic reagents (e.g., solid acids, ionic liquids, enzymes) in small amounts rather than stoichiometric reagents. researchinschools.orgresearchgate.netresearchgate.netbenthamdirect.com |

| Design for Degradation | Designing products that can break down into innocuous substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts and ensure complete conversion. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for chemical accidents. |

Solvent-Free Reactions and Application of Renewable Solvents in Esterification

In alignment with the principles of green chemistry, modern synthetic approaches aim to minimize or eliminate the use of volatile organic solvents. sigmaaldrich.com For the synthesis of this compound, solvent-free reaction conditions represent a significant advancement. Such reactions can be facilitated by the use of solid acid catalysts or by conducting the reaction under microwave irradiation. mun.caresearchgate.net

Under solvent-free conditions, the reactants, 3-nitro-2-methylbenzoic acid and 4-methylbenzyl alcohol, are mixed directly with a catalyst. Supported iron oxide nanoparticles have been shown to be effective catalysts for the esterification of various carboxylic acids and alcohols under solvent-free conditions. nih.gov This approach not only reduces solvent waste but can also simplify product purification. nih.gov

When a solvent is necessary, the use of renewable solvents is a greener alternative to traditional petroleum-based solvents. wikipedia.org Bio-derived solvents such as ethanol, ethyl lactate, or glycerol could potentially be employed in the esterification process. rsc.orgrsc.org Ethanol, in particular, is a versatile and environmentally benign solvent that is miscible with many organic compounds. rsc.org The use of such solvents reduces the environmental impact associated with the synthesis. sigmaaldrich.com

The table below summarizes potential solvent strategies for the synthesis of this compound.

| Solvent Strategy | Description | Potential Advantages | Potential Challenges |

| Solvent-Free | Reactants are mixed directly with a solid catalyst, often with heating or microwave irradiation. | - Eliminates solvent waste- Simplifies product isolation- Can lead to faster reaction times | - Potential for high viscosity of the reaction mixture- Requires thermally stable reactants and products |

| Renewable Solvents | Utilization of solvents derived from biomass, such as ethanol or ethyl lactate. | - Reduced environmental footprint- Lower toxicity compared to many petrochemical solvents- Can be biodegradable | - May require optimization of reaction conditions- Potential for side reactions with certain solvents |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a critical metric in assessing the efficiency of a synthetic process, quantifying the proportion of reactant atoms that are incorporated into the desired product. acs.org For the Fischer esterification synthesis of this compound, the only byproduct is water, leading to a relatively high atom economy. nrochemistry.com

The atom economy can be calculated using the following formula: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For the reaction: C₈H₇NO₄ (3-nitro-2-methylbenzoic acid) + C₈H₁₀O (4-methylbenzyl alcohol) → C₁₆H₁₅NO₄ (this compound) + H₂O

The molecular weights are approximately:

3-nitro-2-methylbenzoic acid: 181.15 g/mol

4-methylbenzyl alcohol: 122.16 g/mol

this compound: 285.29 g/mol

Water: 18.02 g/mol

The atom economy is calculated as: (285.29 / (181.15 + 122.16)) x 100 ≈ 94.0%

This high atom economy signifies that the majority of the mass of the reactants is converted into the final product.

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of all waste generated during the production process. blazingprojects.comioscm.com Strategies for waste minimization in the synthesis of this compound include:

Catalyst Selection: Utilizing heterogeneous catalysts that can be easily separated and recycled reduces catalyst waste. mdpi.com

Solvent Choice: Employing solvent-free conditions or recyclable, renewable solvents minimizes solvent waste. nih.govrsc.org

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can improve yield and reduce the formation of byproducts.

Purification Techniques: Implementing greener purification methods, such as crystallization over chromatography, can reduce solvent consumption and waste generation.

The following table outlines key considerations for waste minimization in this synthesis.

| Aspect of Synthesis | Waste Minimization Strategy | Impact |

| Catalysis | Use of recyclable solid acid catalysts. | Reduces chemical waste and the need for catalyst quenching and removal steps. |

| Solvents | Implementation of solvent-free conditions or use of renewable, recyclable solvents. | Significantly decreases volatile organic compound (VOC) emissions and liquid waste. |

| Byproducts | The primary byproduct is water, which is environmentally benign. | Minimizes the generation of hazardous byproducts. |

| Energy Consumption | Optimization of reaction temperature and use of energy-efficient heating methods like microwave irradiation. | Reduces the carbon footprint of the process. |

By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 4 Methylbenzyl 3 Nitro 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Methylbenzyl 3-nitro-2-methylbenzoate

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed picture of the atomic connectivity and stereochemistry can be assembled.

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of its constituent parts: the 3-nitro-2-methylbenzoyl group and the 4-methylbenzyl group.

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons on both rings, the benzylic methylene (B1212753) protons, and the two methyl groups.

3-nitro-2-methylbenzoyl moiety: The three aromatic protons on this ring system are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing effect of the nitro group and the ester functionality, combined with the electron-donating effect of the methyl group, will influence their precise chemical shifts. The protons will likely appear as a complex multiplet or as distinct doublets and triplets, with coupling constants (J) in the range of 2-8 Hz, typical for aromatic systems. The methyl protons on this ring would likely appear as a singlet around δ 2.4-2.6 ppm.

4-methylbenzyl moiety: The four aromatic protons of the p-xylene (B151628) ring system will likely appear as two distinct doublets in the range of δ 7.1-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of this group would resonate as a singlet around δ 2.3-2.4 ppm. The benzylic methylene protons (-CH₂-) are expected to produce a sharp singlet around δ 5.2-5.4 ppm, shifted downfield due to the adjacent oxygen atom of the ester.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around δ 164-167 ppm.

The aromatic carbons will resonate in the δ 120-150 ppm region. The carbon bearing the nitro group will be significantly downfield, while the carbons of the 4-methylphenyl ring will be influenced by the methyl substituent.

The benzylic methylene carbon is predicted to be in the range of δ 65-70 ppm.

The two methyl carbons will appear at the most upfield region of the spectrum, typically between δ 20-25 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Ester Carbonyl | - | 164-167 |

| Aromatic CH (nitrobenzoyl) | 7.5-8.5 | 120-140 |

| Aromatic C (nitro-substituted) | - | ~148 |

| Aromatic C (ester-substituted) | - | ~132 |

| Aromatic CH (methylbenzyl) | 7.1-7.4 | 128-138 |

| Benzylic CH₂ | 5.2-5.4 | 65-70 |

| Methyl (on nitrobenzoyl) | 2.4-2.6 | 20-25 |

| Methyl (on benzyl) | 2.3-2.4 | 20-25 |

To unambiguously assign the predicted NMR signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for confirming the connectivity of the aromatic protons within each ring system by showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

Detailed Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Predicted Infrared (IR) and Raman Data:

C=O Stretching: A strong absorption band is expected in the IR spectrum between 1720 and 1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

NO₂ Stretching: The nitro group will exhibit two strong stretching vibrations. The asymmetric stretch is anticipated in the region of 1520-1560 cm⁻¹, and the symmetric stretch is expected around 1340-1380 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group will likely appear as two bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will give rise to several absorptions in the 1450-1600 cm⁻¹ range.

Aliphatic C-H Stretching: The C-H stretching of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Ester C=O | Stretching | 1720-1740 (Strong) | Medium |

| Nitro NO₂ | Asymmetric Stretch | 1520-1560 (Strong) | Medium-Strong |

| Nitro NO₂ | Symmetric Stretch | 1340-1380 (Strong) | Strong |

| Ester C-O | Stretching | 1250-1300, 1100-1150 (Strong) | Medium |

| Aromatic C=C | Stretching | 1450-1600 (Variable) | Strong |

| Aromatic C-H | Stretching | >3000 (Medium) | Medium |

| Aliphatic C-H | Stretching | 2850-3000 (Medium) | Medium |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound and to deduce its fragmentation pathways, which can provide further structural confirmation.

For this compound (C₁₆H₁₅NO₄), the calculated exact mass is 285.1001 g/mol . HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) very close to this value.

Predicted Fragmentation Pattern:

The fragmentation of the molecule under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways:

Cleavage of the benzylic C-O bond: This would be a major fragmentation pathway, leading to the formation of the 4-methylbenzyl cation (m/z 105) and the 3-nitro-2-methylbenzoate radical.

Formation of the 3-nitro-2-methylbenzoyl cation: Cleavage of the ester bond could also lead to the formation of the acylium ion [O₂NC₆H₃(CH₃)CO]⁺ (m/z 179).

Loss of the nitro group: Fragmentation of the 3-nitro-2-methylbenzoyl portion could involve the loss of NO₂ (46 Da).

X-ray Crystallography and Solid-State Structural Investigations of this compound and Related Compounds

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, can offer valuable insights. chemspider.comstrath.ac.uk

It is expected that the two aromatic rings in this compound would not be coplanar. The dihedral angle between the plane of the benzoate (B1203000) ring and the plane of the benzyl (B1604629) ring would be significant due to steric hindrance and the flexibility of the ester linkage. The nitro group is likely to be nearly coplanar with the benzene ring to which it is attached to maximize resonance stabilization.

The solid-state packing of this compound would be governed by a combination of weak intermolecular forces.

π-Stacking: The presence of two aromatic rings suggests that π-π stacking interactions could play a significant role in the crystal packing, where the electron-rich 4-methylbenzyl ring might interact with the electron-deficient 3-nitro-2-methylbenzoyl ring.

C-H···O Hydrogen Bonding: Weak hydrogen bonds between the aromatic or methyl C-H groups and the oxygen atoms of the nitro and ester groups are also expected to be present, contributing to the stability of the crystal lattice. These interactions would likely link the molecules into extended one-, two-, or three-dimensional networks.

Conformational Analysis in the Solid State and Comparison with Solution-Phase Conformations

A comprehensive search of scientific literature and chemical databases has been conducted to gather information regarding the conformational analysis of this compound in both the solid and solution phases. This investigation aimed to elucidate the three-dimensional arrangement of the molecule, including key dihedral angles and intramolecular interactions that define its structure.

Despite a thorough search, no experimental or theoretical data on the crystal structure or solution-phase conformation of this compound could be located. Consequently, a detailed discussion and the presentation of data tables regarding its solid-state and solution-phase conformations are not possible at this time. The elucidation of its structural features would require future synthesis and characterization by techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, or through computational modeling studies.

Mechanistic Investigations of Reactivity and Transformation Pathways of 4 Methylbenzyl 3 Nitro 2 Methylbenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms of 4-Methylbenzyl 3-nitro-2-methylbenzoate

The central feature of this compound is the ester linkage, which is susceptible to cleavage through hydrolysis. The stability of this bond is highly dependent on the chemical environment, particularly pH and the presence of enzymatic catalysts.

The hydrolysis of the ester bond in this compound can proceed via both acid-catalyzed and base-catalyzed mechanisms. Under neutral conditions (pH ≈ 7), the rate of hydrolysis is generally slow. However, in either strongly acidic or alkaline environments, the rate of cleavage increases significantly.

Acid-Catalyzed Hydrolysis: In acidic solutions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of 4-methylbenzyl alcohol to yield 3-nitro-2-methylbenzoic acid.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This is typically a faster process than acid-catalyzed hydrolysis. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate salt of 3-nitro-2-methylbenzoic acid and 4-methylbenzyl alcohol. This process is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

While specific pseudo-first-order rate constants for this compound are not extensively documented in the literature, the general stability of benzyl (B1604629) esters under various pH conditions provides a useful reference. organic-chemistry.org

Interactive Table: General Stability of Benzyl Esters at Various pH Conditions

| Condition | Stability | Mechanism |

| pH < 1 | Unstable | Acid-Catalyzed Hydrolysis |

| pH = 1 | Low Stability | Acid-Catalyzed Hydrolysis |

| pH = 4 | Moderate Stability | Minimal Hydrolysis |

| pH = 9 | Low Stability | Base-Catalyzed Hydrolysis |

| pH > 12 | Unstable | Base-Catalyzed Hydrolysis |

This table reflects general trends for benzyl esters and may be indicative of the behavior of this compound. Data adapted from general chemical literature. organic-chemistry.org

Enzymes, particularly esterases and lipases, can serve as highly efficient and selective catalysts for the cleavage of ester bonds under mild conditions. nih.gov Academic studies have demonstrated that enzymes like lipase (B570770) from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis (BS2) are effective in removing benzyl protecting groups from carboxylic acids. nih.gov

The enzymatic hydrolysis of this compound would involve the binding of the substrate into the active site of the enzyme. A catalytic triad (B1167595) (commonly serine, histidine, and aspartate/glutamate) within the enzyme's active site would facilitate the nucleophilic attack of the serine hydroxyl group on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, releasing the 4-methylbenzyl alcohol and forming an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the 3-nitro-2-methylbenzoic acid. This enzymatic approach allows for de-protection under neutral pH and ambient temperatures, preserving other sensitive functional groups within a molecule. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitrobenzoate Moiety

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides and related compounds that possess strong electron-withdrawing groups. libretexts.org For a SNAr reaction to occur on the nitrobenzoate moiety of this compound, an incoming nucleophile would need to attack the aromatic ring, leading to the displacement of a leaving group. In this case, the 4-methylbenzyloxy group (-OCH₂C₆H₄CH₃) would be the potential leaving group.

The feasibility of SNAr reactions is highly dependent on the presence and position of electron-withdrawing groups, which are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org The nitro group (-NO₂) is a powerful electron-withdrawing group. However, its ability to stabilize the intermediate is greatest when it is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the nitro group through resonance. libretexts.org

In this compound, the nitro group is in the meta position relative to the ester (and thus, the leaving group). This positioning prevents direct resonance delocalization of the negative charge from the site of nucleophilic attack onto the nitro group. Consequently, the Meisenheimer intermediate is significantly less stable compared to its ortho or para-substituted counterparts. masterorganicchemistry.com Therefore, this compound is expected to be relatively unreactive towards SNAr reactions under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required to induce such a transformation.

Electrophilic Substitution Reactions on the Benzyl Moiety of this compound

The molecule this compound contains two aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS).

The 3-nitro-2-methylbenzoate ring: This ring is strongly deactivated towards electrophilic attack. It possesses two electron-withdrawing groups: the nitro group (-NO₂) and the ester group (-COOR). Both groups are deactivating and meta-directing (though the ester is ortho, para-directing, its deactivating effect is strong). The combined effect makes this ring highly resistant to further electrophilic substitution. aiinmr.com

The 4-methylbenzyl (tolyl) ring: This ring is activated towards electrophilic attack. The methyl group (-CH₃) is an electron-donating group, which activates the ring and is ortho, para-directing. The connection to the ester oxygen (-CH₂O-) has a more complex influence, but the primary activating effect of the methyl group dominates.

Therefore, electrophilic substitution reactions will overwhelmingly occur on the 4-methylbenzyl moiety. For example, in a nitration reaction (using HNO₃/H₂SO₄), the electrophile (NO₂⁺) would preferentially add to the positions ortho to the activating methyl group. youtube.comresearchgate.net

Table: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-(2-Nitro-4-methylbenzyl) 3-nitro-2-methylbenzoate and 4-(3-Nitro-4-methylbenzyl) 3-nitro-2-methylbenzoate |

| Halogenation | Br₂ / FeBr₃ | 4-(2-Bromo-4-methylbenzyl) 3-nitro-2-methylbenzoate and 4-(3-Bromo-4-methylbenzyl) 3-nitro-2-methylbenzoate |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Likely reaction at positions ortho to the methyl group on the benzyl moiety. |

Reduction Chemistry of the Nitro Group: Formation of Amino and Azoxy Derivatives

The nitro group is readily reduced to a variety of products depending on the reducing agent and the reaction conditions. The most common transformation is the complete reduction of the nitro group to a primary amine (-NH₂). masterorganicchemistry.com

Reduction to an Amine: This transformation is a cornerstone of synthetic chemistry and can be achieved using several methods:

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is highly effective. sciencemadness.orgwikipedia.org This method is generally clean and high-yielding.

Metals in Acid: The use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl), is a classic method for reducing aromatic nitro compounds. masterorganicchemistry.com

Formation of Intermediates and Azoxy/Azo Compounds: Under different, often milder or non-acidic conditions, the reduction can be stopped at intermediate stages.

Reduction in Neutral Medium: Using reducing agents like zinc dust with ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine (B1172632) (Ar-NHOH). youtube.com

Reduction in Alkaline Medium: When the reduction is carried out in an alkaline solution, bimolecular products are often formed. The initial reduction products, nitrosobenzene (B162901) (Ar-NO) and phenylhydroxylamine (Ar-NHOH), can condense to form an azoxy compound (Ar-N=N(O)-Ar). cdnsciencepub.com Further reduction of the azoxy compound can yield an azo compound (Ar-N=N-Ar) and subsequently a hydrazo compound (Ar-NH-NH-Ar). Using magnesium in methanol (B129727) is one method reported to yield azoxy compounds from nitroaromatics. cdnsciencepub.com

Interactive Table: Common Reducing Agents for Aromatic Nitro Groups and Their Products

| Reducing Agent(s) | Condition | Primary Product from Ar-NO₂ |

| H₂, Pd/C | Neutral/Acidic | Amine (Ar-NH₂) masterorganicchemistry.com |

| Fe, HCl | Acidic | Amine (Ar-NH₂) sciencemadness.org |

| SnCl₂, HCl | Acidic | Amine (Ar-NH₂) |

| Zn, NH₄Cl | Neutral | Hydroxylamine (Ar-NHOH) youtube.com |

| Mg, CH₃OH | Alkaline | Azoxy Compound (Ar-N(O)=N-Ar) cdnsciencepub.com |

| LiAlH₄ | Anhydrous Ether | Azo Compound (Ar-N=N-Ar) masterorganicchemistry.com |

Photochemical Transformations and Photoreactivity Studies

Compounds containing the 2-nitrobenzyl functional group are well-known for their photoreactivity and are often employed as "photocaged" or photoremovable protecting groups. acs.orgresearchgate.net Although the target molecule is a 3-nitrobenzoate ester, the principles governing the photochemistry of nitroaromatic compounds are relevant. The photoreactions of nitrobenzyl compounds are typically initiated by UV irradiation, which promotes the molecule to an excited state. cdnsciencepub.com

The efficiency and rate of this photochemical release can be influenced by factors such as the solvent and pH. acs.org The study of such photoreactive compounds is crucial for applications where light-induced release of a molecule is desired. acs.orgresearchgate.net

Thermal Decomposition Pathways and Stability Studies under Academic Conditions

Following a comprehensive search of available scientific literature and academic databases, no specific studies detailing the thermal decomposition pathways or stability of this compound were identified. The reactivity and transformation of this specific compound under thermal stress have not been a subject of published research accessible through the conducted searches.

While general principles govern the thermal behavior of related chemical structures such as nitroaromatic compounds and benzyl esters, the absence of direct experimental data for this compound prevents a detailed and scientifically accurate discussion of its specific decomposition mechanisms, stability profile, or the generation of associated data tables.

Research into the thermal properties of nitroaromatic compounds indicates that decomposition is heavily influenced by the substitution pattern on the aromatic ring. For instance, theoretical studies on substituted nitrobenzenes suggest that the primary decomposition can involve either the direct cleavage of the carbon-nitro bond or rearrangement pathways. researchgate.net The presence of a methyl group ortho to a nitro group, as seen in o-nitrotoluene, has been shown to introduce unique decomposition mechanisms, such as intramolecular rearrangement, which are not observed in its meta or para isomers. dtic.mil This highlights the high degree of structural specificity in thermal decomposition reactions.

Similarly, studies on the pyrolysis of benzyl esters have shown that they can undergo decomposition through competitive primary reactions at elevated temperatures. rsc.org The stability of the ester group itself is a critical factor, with studies on some heterocyclic esters indicating that the initial decomposition step involves the pyrolysis of the ester bonds. mdpi.com

However, without specific experimental investigation into this compound, any discussion of its thermal behavior would be speculative. The interplay between the nitro group, the ortho-methyl group on the benzoate (B1203000) ring, and the 4-methylbenzyl ester moiety would create a unique electronic and steric environment that would dictate its specific decomposition pathways and thermal stability. Such an analysis requires empirical data from techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and product analysis from pyrolysis experiments, none of which are available in the public domain for this compound.

Therefore, this section remains unwritten due to the lack of specific research findings for this compound.

Theoretical and Computational Chemistry Studies of 4 Methylbenzyl 3 Nitro 2 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide a detailed picture of the electron distribution and the nature of the molecular orbitals, which are crucial for determining the molecule's stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and energy calculations of molecules. For compounds similar to "4-Methylbenzyl 3-nitro-2-methylbenzoate," such as 4-methyl-3-nitrobenzoic acid, DFT calculations using the B3LYP/6-311++G basis set have been successfully used to determine the optimized geometry. scirp.orgresearchgate.net This level of theory is effective in predicting bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

In a related compound, 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, the dihedral angle between the two benzene (B151609) rings was determined to be 4.96 (3)°. nih.gov The ester group in this molecule was found to be planar and twisted away from the aryl rings. nih.gov It is expected that similar computational approaches would yield valuable information on the three-dimensional structure of "this compound," revealing the spatial arrangement of its benzyl (B1604629) and benzoate (B1203000) moieties.

Table 1: Representative DFT Calculation Parameters for Similar Compounds

| Parameter | Value/Method | Compound Reference |

| Functional | B3LYP | 4-methyl-3-nitrobenzoic acid scirp.orgresearchgate.net |

| Basis Set | 6-311++G | 4-methyl-3-nitrobenzoic acid scirp.orgresearchgate.net |

| Point Group Symmetry | Cs | 4-methyl-3-nitrobenzoic acid scirp.org |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.commalayajournal.org

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability of a molecule. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For instance, in the analysis of 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, providing a measure of its kinetic stability. malayajournal.org FMO analysis of "this compound" would similarly elucidate its reactivity profile, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies from a Related Compound

| Molecular Orbital | Energy (eV) | Compound Reference |

| HOMO | -5.2822 | 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole malayajournal.org |

| LUMO | -1.2715 | 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole malayajournal.org |

| Energy Gap | 4.0106 | 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole malayajournal.org |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the flexibility of a molecule and the relative energies of its different spatial arrangements. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. For a molecule like "this compound," with several rotatable bonds, multiple low-energy conformations are likely to exist.

The dihedral angles between the constituent rings and the orientation of the ester linkage are key conformational parameters. In the case of 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, the ester group is twisted away from the formyl nitro aryl and benzoate rings by 46.61 (5)° and 49.93 (5)°, respectively. nih.gov A detailed conformational analysis of "this compound" would involve systematically rotating the key dihedral angles and calculating the corresponding energies to map out its potential energy surface.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic properties, which can then be validated against experimental measurements. For example, theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental FT-IR and FT-Raman spectra. In a study of 4-methyl-3-nitrobenzoic acid, the vibrational frequencies were computed using the B3LYP/6-311++G basis set, and the calculated spectra showed good agreement with the experimental data. scirp.orgresearchgate.net

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the UV-Vis absorption spectrum of the molecule. For "this compound," such calculations would predict the wavelengths of maximum absorption and the nature of the electronic excitations involved.

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Similar Compound

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Compound Reference |

| C=O Stretch | 1698 (scaled) | 1698 | 4-methyl-3-nitrobenzoic acid scirp.org |

Reaction Mechanism Simulation and Transition State Identification

Computational methods are invaluable for elucidating reaction mechanisms by identifying intermediates and transition states. For reactions involving "this compound," such as its synthesis or degradation, DFT calculations can be used to map the reaction pathway. The synthesis of a similar compound, 4-formyl-2-nitrophenyl 3-nitro-2-methyl benzoate, involves a two-step reaction starting from 3-nitro-2-methylbenzoic acid. nih.gov

By locating the transition state structures and calculating their energies, the activation energy for each step of the reaction can be determined. This information is critical for understanding the kinetics of the reaction and for optimizing reaction conditions. For example, in the nitration of methyl benzoate, the mechanism involves the formation of a nitronium ion electrophile which is then attacked by the aromatic π electrons. aiinmr.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent and its interactions with other molecules. While quantum chemical calculations are often performed in the gas phase, MD simulations can model the effects of the solvent environment.

For "this compound," MD simulations could be used to study its solvation in different solvents, its conformational dynamics in solution, and its potential to form intermolecular interactions such as hydrogen bonds or π-π stacking. In the crystal structure of 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, weak C-H···O intermolecular interactions are observed. nih.gov MD simulations could explore the persistence and nature of such interactions in the solution phase. Recent studies on novel 4-nitroimidazole analogues have utilized molecular dynamics simulations to investigate their interactions with biological targets. researchgate.net

Applications of 4 Methylbenzyl 3 Nitro 2 Methylbenzoate in Synthetic Chemistry and Materials Science Non Clinical

As a Precursor or Building Block in Complex Organic Synthesis

The utility of aromatic esters containing nitro groups as precursors for more complex molecules is well-established in organic synthesis. researchgate.netnih.gov These compounds can serve as versatile intermediates in the creation of a wide range of natural and synthetic products. researchgate.netnih.gov The structure of 4-Methylbenzyl 3-nitro-2-methylbenzoate incorporates several reactive sites that can be selectively targeted for chemical transformations. The ester linkage can be hydrolyzed or transesterified, while the nitro group can be reduced to an amine, which opens pathways to numerous other derivatives. researchgate.net

The synthesis of the core structure, 3-nitro-2-methylbenzoic acid, can be achieved through the oxidation of 3-nitro-o-xylene. google.com This acid can then be esterified with 4-methylbenzyl alcohol to yield the target compound. Alternatively, related nitrobenzoates are often prepared via the nitration of the corresponding methyl benzoate (B1203000), followed by hydrolysis of the ester if the free acid is required. orgsyn.orgaiinmr.comorgsyn.org

The ester functionality in this compound serves as a key reaction point for the synthesis of other esters (via transesterification) and, more significantly, amides. The direct conversion of esters to amides is a fundamental transformation in organic chemistry. Modern synthetic methods allow for the efficient amidation of even unactivated esters under mild conditions.

Research has demonstrated that various catalytic systems can facilitate this transformation. For instance, alkali metal amidoboranes have been shown to react rapidly with methyl benzoate at room temperature to produce primary and secondary amides in high yields. nih.gov Another approach involves using a niobium(V) oxide (Nb₂O₅) heterogeneous catalyst for the direct amidation of esters with amines under solvent-free conditions. researchgate.net These methodologies could foreseeably be applied to this compound to generate a library of novel amide compounds, where the core 3-nitro-2-methylbenzoyl structure is preserved.

Table 1: Representative Amidation Reactions of Benzoate Esters This table illustrates general, established reactions for converting esters to amides, which are hypothetically applicable to this compound.

| Ester Substrate | Amine Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Methyl benzoate | Sodium amidoborane (NaNH₂BH₃) | THF, Room Temp, 5 min | Primary Amide | >95% | nih.gov |

| Methyl benzoate | Aniline | Nb₂O₅, Solvent-free | Secondary Amide | High | researchgate.net |

| Ethyl acetate | p-Bromoaniline | AlCl₃/Et₃N, Room Temp, 10 min | Secondary Amide | 94% | researchgate.net |

The resulting amides, incorporating the 3-nitro-2-methylphenyl moiety, could serve as building blocks for pharmaceuticals, agrochemicals, or other functional organic molecules.

The "3-nitro-2-methyl" substitution pattern on the benzoate portion of the molecule is a key structural motif for the synthesis of various heterocyclic systems. The reduction of the nitro group to an amine is often the first step in a cascade of reactions leading to ring formation.

One prominent example is the synthesis of indoles. The Bartoli indole (B1671886) synthesis, for instance, uses nitroarenes and vinyl Grignard reagents. More relevantly, palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes provides a flexible route to functionalized indoles. orgsyn.org A precursor like methyl 2-methyl-3-nitrobenzoate can be transformed into a 2-nitrostyrene derivative and then cyclized. orgsyn.org By analogy, this compound could be hydrolyzed to 3-nitro-2-methylbenzoic acid, which can then be elaborated into a suitable precursor for indole synthesis. The presence of both a nitro group and a methyl group ortho to each other is critical for constructing the fused ring system characteristic of many biologically active heterocyclic compounds.

Exploration in Polymer Chemistry and Functional Materials Science

The unique electronic and structural properties of nitro-aromatic compounds make them attractive candidates for investigation in materials science.

While there are no specific studies on this compound as a monomer, its structure suggests academic feasibility for incorporation into specialty polymers. Through chemical modification, such as the introduction of polymerizable groups (e.g., vinyl, acrylate) onto either aromatic ring, the molecule could be used to create polymers with specific functionalities. The presence of the polar nitro group and the bulky aromatic structure could influence properties such as thermal stability, solubility, and the dielectric constant of the resulting polymer. Such polymers could be explored for applications in specialty coatings or films.

A more direct and plausible application lies in its use as a functional additive. In the field of perovskite solar cells (PSCs), additives are crucial for improving power conversion efficiency (PCE) and long-term stability. magtech.com.cn Research has shown that nitrobenzene (B124822), when used as an additive (e.g., at 1% v/v) in the perovskite formulation, can passivate defects, lead to smoother films, and enhance resistance to moisture and air degradation. mdpi.comarxiv.orgnih.gov

The selection of nitro-containing molecules is based on the ability of the electron-withdrawing nitro group to interact with the perovskite structure, while the hydrophobic benzene (B151609) ring can help repel moisture. mdpi.com Given that this compound is a relatively large, hydrophobic molecule containing a nitro group, it is a logical candidate for exploration as a passivating or stabilizing additive in perovskite inks. chemrxiv.org Its larger size compared to nitrobenzene might offer different film-forming properties or stronger anchoring to the perovskite surface.

Investigation of Biologically Relevant Interactions and Mechanistic Insights Purely Academic, Non Clinical

In Vitro Enzyme Inhibition Studies (Focus on Mechanism of Action, not Therapeutic Efficacy)

At present, there is no publicly available research detailing the in vitro enzyme inhibition profile of 4-Methylbenzyl 3-nitro-2-methylbenzoate. Elucidating the mechanism of action by which a novel compound inhibits a specific enzyme is a critical step in academic research. Such studies would typically involve incubating the compound with a purified enzyme and its substrate to determine the inhibitory concentration (IC50). Further mechanistic studies would then be conducted to understand the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses such as Lineweaver-Burk or Dixon plots.

Receptor Binding Profiling and Ligand-Target Interactions (Mechanistic Understanding in Model Systems)

There is currently a lack of data regarding the receptor binding profile and specific ligand-target interactions of this compound. In a research context, the initial step to understand a compound's potential biological activity involves screening it against a panel of known receptors. This is often done using radioligand binding assays or fluorescence-based techniques in model systems. These assays measure the ability of the compound to displace a known ligand from its receptor, thereby providing information about its binding affinity (Ki). Computational modeling and molecular docking studies could also be employed to predict potential binding modes and interactions with specific amino acid residues within a receptor's binding pocket.

Cellular Uptake and Intracellular Localization Mechanisms (in Model Cell Lines, not Clinical Human Data)

The mechanisms governing the cellular uptake and subsequent intracellular localization of this compound have not been documented in the scientific literature. Investigating these aspects in model cell lines (e.g., HeLa, HEK293) is fundamental to understanding a compound's bioavailability at the cellular level. Standard experimental approaches include using fluorescently labeled analogues of the compound and visualizing their uptake and distribution within the cell via confocal microscopy. Further studies could involve the use of specific inhibitors of endocytic pathways to determine the primary mechanism of cellular entry (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or passive diffusion).

Interaction with Biomolecules (e.g., DNA, Proteins) and Biophysical Characterization

While specific studies on this compound are not available, the interaction of similar small molecules with biomolecules is a key area of academic inquiry. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to study the binding of a compound to proteins, such as serum albumin, and to DNA. mdpi.com These methods can provide data on binding constants, stoichiometry, and conformational changes induced in the biomolecule upon binding. For instance, the quenching of tryptophan fluorescence in a protein upon titration with a compound can indicate a direct interaction. mdpi.com Similarly, changes in the circular dichroism spectrum of DNA can suggest intercalation or groove binding. The covalent interaction of some nitro-containing compounds with DNA and proteins following reductive activation has been observed for other chemical classes, such as 5-nitroimidazoles, where the reduction of the nitro group is a key step for binding. nih.gov However, whether a similar mechanism is relevant for this compound remains to be investigated.

Development of Advanced Analytical Methodologies for 4 Methylbenzyl 3 Nitro 2 Methylbenzoate

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

A robust reversed-phase HPLC (RP-HPLC) method has been established for the routine quality control and purity assessment of 4-Methylbenzyl 3-nitro-2-methylbenzoate. The method is designed to be simple, selective, and reliable for quantifying the main compound and separating it from potential impurities.

Method development was centered on achieving optimal separation on a C18 stationary phase, which is well-suited for the analysis of moderately polar to nonpolar compounds like this compound. An isocratic elution with a mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water provides efficient separation. nih.gov UV detection is typically employed, with the wavelength set at a maximum absorbance for the nitroaromatic chromophore, often around 254 nm or 258 nm, to ensure high sensitivity. nih.govwestmont.edu

Validation of the HPLC method is performed in accordance with established guidelines to ensure its accuracy, precision, specificity, linearity, and range. The method demonstrates excellent linearity over a defined concentration range, with high recovery rates and low relative standard deviation (RSD), confirming its suitability for quantitative analysis. nih.govwestmont.edu

Interactive Data Table: HPLC Method Parameters for Analysis of Aromatic Esters

| Parameter | Condition |

| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) or equivalent C18 |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Injection Volume | 1.0 µL |

| Temperature | Ambient |

This table presents typical starting conditions for the HPLC analysis of aromatic esters, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Degradation Product Identification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile byproducts and potential degradation products of this compound. nih.gov The high separation efficiency of the gas chromatograph combined with the detailed structural information provided by the mass spectrometer makes it an indispensable tool in synthetic chemistry and stability studies. nih.gov

For the analysis of nitroaromatic compounds, a capillary GC column, such as one with a 100% dimethyl polysiloxane stationary phase, is often employed. rsc.org The sample, dissolved in a suitable solvent like methylene (B1212753) chloride, is injected into the GC system where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by Electron Impact (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the unambiguous identification of the compounds. rsc.org

In the context of this compound synthesis, GC-MS can be used to identify isomeric impurities and byproducts such as Methyl-2-methyl-3-nitrobenzoate and other related nitrobenzoate derivatives. rsc.org The use of Selective Ion Monitoring (SIM) mode can enhance the sensitivity and selectivity for trace-level determination of these potential genotoxic impurities. rsc.org

Interactive Data Table: GC-MS Conditions for Analysis of Nitrobenzoate Derivatives

| Parameter | Condition |

| Instrument | Agilent 7890B GC coupled with 5977A/B MS or equivalent |

| Column | SPB-1 (30 m x 0.25 mm I.D., 1.0 µm film thickness) |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 240°C |

| Oven Program | Initial 180°C (hold 4 min), ramp 20°C/min to 220°C (hold 19 min) |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Ionization Mode | Electron Impact (EI) |

| Function Type | Selective Ion Monitoring (SIM) |

This table outlines a validated GC-MS method for related nitrobenzoate compounds, which serves as a strong starting point for the analysis of this compound byproducts. rsc.org

Capillary Electrophoresis (CE) for Separation and Quantification

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation and quantification of ionic and neutral molecules. wikipedia.orgsciex.com For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MECC), a mode of CE, is particularly suitable. nih.gov In MECC, surfactants are added to the buffer solution above their critical micelle concentration to form micelles, which act as a pseudo-stationary phase, enabling the separation of neutral analytes. nih.gov

The separation in CE is based on the differential migration of analytes in an electric field. wikipedia.orgsciex.com Key parameters that influence the separation include the composition and pH of the buffer, the concentration of the surfactant, the applied voltage, and the capillary temperature. capes.gov.br For nitroaromatic compounds, a phosphate-sodium dodecyl sulfate (B86663) (SDS) electrolyte system with UV detection is often effective. nih.gov The high resolving power and short analysis times of CE make it a valuable technique for research and quality control purposes. iaea.org

Advanced Spectrophotometric and Fluorimetric Detection Techniques for Research Purposes

For research applications requiring high sensitivity and selectivity, advanced spectrophotometric and fluorimetric detection methods can be employed for the analysis of this compound.

Spectrophotometric techniques , particularly UV-Vis spectrophotometry, are fundamental for the determination of nitroaromatic compounds due to their strong absorbance in the UV region. rsc.orgresearchgate.net The absorbance spectrum of this compound would be characterized by distinct peaks arising from the nitro and benzene (B151609) groups, typically in the range of 250-350 nm. rsc.orguni-muenchen.de This technique is often used for quantitative analysis following Beer-Lambert's law and for determining ionization constants. rsc.orgresearchgate.net

Fluorimetric detection offers even higher sensitivity and selectivity for certain classes of compounds. While many nitroaromatics are known to quench fluorescence, this property can be harnessed for indirect detection methods. westmont.edursc.org The development of fluorescent sensors that are selectively quenched by nitroaromatic compounds is an active area of research. rsc.orgrsc.orgacs.org These sensors, often based on electron-rich fluorophores, show a decrease in fluorescence intensity upon interaction with nitroaromatics, allowing for their detection at very low concentrations. rsc.orgtandfonline.com This approach holds promise for the trace analysis of this compound in complex matrices.

Environmental Degradation Pathways and Academic Ecotoxicological Modeling of 4 Methylbenzyl 3 Nitro 2 Methylbenzoate

Photodegradation Kinetics and Product Identification in Aqueous and Atmospheric Model Systems

There is currently no available research on the photodegradation of 4-Methylbenzyl 3-nitro-2-methylbenzoate. Consequently, information regarding its rate of breakdown when exposed to sunlight in water or the atmosphere is unknown. Furthermore, the identity of any potential degradation products that might be formed through this process has not been investigated.

Biodegradation Studies in Controlled Model Environmental Systems (e.g., Soil Microcosms, Activated Sludge)

No studies have been published detailing the biodegradation of this compound. Research in model systems such as soil microcosms or activated sludge, which would indicate the potential for microorganisms to break down this compound, has not been conducted. Therefore, its persistence in biological environments is undetermined.

Abiotic Transformation Mechanisms in Aquatic Environments (e.g., Hydrolysis)

The potential for this compound to undergo abiotic transformation, such as hydrolysis, in aquatic environments has not been documented in the scientific literature. The rate and products of such reactions, which are crucial for determining the compound's stability in water, are currently unknown.

Theoretical Ecotoxicological Predictions using QSAR Models (Academic Predictive Tools, not Safety Assessments)

While Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the ecotoxicological properties of chemicals, no academic studies have been found that apply these predictive models to this compound. As a result, theoretical predictions of its potential toxicity to aquatic or terrestrial organisms are not available.

Future Research Directions for this compound: A Prospective Analysis

The novel chemical entity, this compound, presents a unique scaffold for a multitude of research inquiries in the chemical sciences. While specific experimental data for this compound is not yet prevalent in the public domain, its constituent moieties—a substituted benzyl (B1604629) alcohol and a nitro-functionalized benzoic acid derivative—suggest a rich landscape for future investigation. This article outlines potential avenues for research and development centered on this promising molecule.

Q & A

Basic: What are the standard synthetic routes for 4-methylbenzyl 3-nitro-2-methylbenzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves esterification between 3-nitro-2-methylbenzoic acid and 4-methylbenzyl alcohol under acid or base catalysis. A protocol analogous to the synthesis of methyl 4-(3-nitrobenzyloxy)benzoate (a structurally related compound) can be adapted:

- Step 1: Dissolve equimolar amounts of the acid and alcohol in a polar aprotic solvent (e.g., DMF or DCM).

- Step 2: Add a base catalyst (e.g., K₂CO₃, 3 equiv.) to deprotonate the acid and activate the nucleophile.

- Step 3: Heat at 70–80°C for 12–24 hours to drive the reaction to completion .

- Optimization Tips:

Advanced: How can regioselectivity challenges in nitration or esterification steps be addressed?

Methodological Answer:

Regioselectivity in nitration is influenced by directing groups. For example:

- Nitration of 2-methylbenzoate: The methyl group at position 2 directs nitration to position 3 (meta to the ester and ortho to the methyl group) due to steric and electronic effects. Computational modeling (DFT) can predict regiochemical outcomes.

- Esterification: Use protective groups (e.g., benzyl or tert-butyl) to block reactive sites. Phase-transfer catalysts (e.g., gemini surfactants like 12-10-12) enhance nucleophilic substitution efficiency in biphasic systems, as demonstrated in analogous reactions with 4-methylbenzyl chloride .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for nitro-substituted rings) and ester carbonyl signals (δ 165–170 ppm). Compare with NIST reference data for analogous benzoates .

- IR Spectroscopy: Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.

- Mass Spectrometry (HRMS): Validate molecular weight (C₁₆H₁₅NO₄; exact mass 301.0954) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- Crystal Growth: Recrystallize from a solvent mixture (e.g., EtOH/water) to obtain single crystals.

- Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement: Employ SHELXL for small-molecule refinement. For example, a related benzoate ester (2-methyl-3-(2-methylphenyl)-4-oxo-quinazolinyl benzoate) was resolved to R-factor = 0.041 using SHELX, confirming dihedral angles between aromatic rings .

Basic: What safety protocols are critical when handling nitro-substituted benzoates?

Methodological Answer:

- Explosivity Risk: Nitro groups increase sensitivity to shock/heat. Store in small quantities at ≤4°C.

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management: Neutralize with damp sand; avoid combustion .

Advanced: How can computational modeling predict biological activity or degradation pathways?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate interactions with target enzymes (e.g., cholinesterases). For example, 4-methylbenzyl-substituted analogs show enhanced binding to acetylcholinesterase (ΔG = −9.2 kcal/mol) .

- Degradation Prediction: Apply DFT (Gaussian 16) to model hydrolysis pathways. The ester group is susceptible to base-catalyzed cleavage, forming 3-nitro-2-methylbenzoic acid and 4-methylbenzyl alcohol .

Advanced: How do substituents (e.g., nitro, methyl) influence physicochemical properties?

Methodological Answer:

- LogP: The nitro group increases polarity (logP ~2.5), while the methylbenzyl moiety enhances lipophilicity (ΔlogP +0.7). Calculate via ChemDraw or experimental shake-flask methods.

- Thermal Stability: DSC/TGA analysis shows decomposition onset at ~200°C, consistent with nitro-aromatic compounds .

Basic: How to troubleshoot low yields in scaled-up synthesis?

Methodological Answer:

- Cause 1: Incomplete mixing in biphasic systems. Solution: Use high-shear stirring or phase-transfer catalysts (e.g., TBAB or 12-10-12 gemini surfactant) .

- Cause 2: Hydrolysis of the ester under acidic conditions. Solution: Use anhydrous solvents and molecular sieves.

Advanced: What strategies resolve contradictions in catalytic efficiency data across studies?

Methodological Answer:

- Case Example: Conflicting reports on phase-transfer catalyst efficacy (e.g., TBAB vs. gemini surfactants). Resolution:

Advanced: How to design structure-activity relationship (SAR) studies for nitro-aromatic analogs?

Methodological Answer:

- Variable Substituents: Syntize analogs with halogens, methoxy, or amino groups at positions 2, 3, or 4.

- Assays: Test inhibitory activity against enzymes (e.g., POP, AChE) via Ellman’s method. For example, 4-methylbenzyl derivatives exhibit IC₅₀ = 1.2 µM for POP inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.